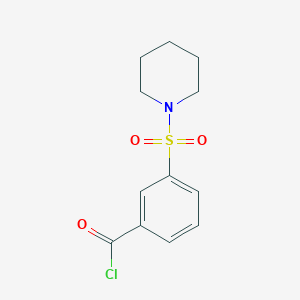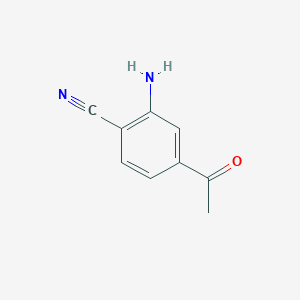
3-(2-Ethoxy-3-methoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Ethoxy-3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H16O4 It is characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxy-3-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-methoxyphenylacetic acid with ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or ethanol.
Another method involves the esterification of this compound using an alcohol (e.g., ethanol) and a strong acid catalyst like sulfuric acid. This reaction is followed by hydrolysis to yield the desired carboxylic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation reactions, while automated systems ensure precise control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Ethoxy-3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of this compound derivatives.
Reduction: Conversion to 3-(2-ethoxy-3-methoxyphenyl)propanol.
Substitution: Introduction of halogenated derivatives on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(2-Ethoxy-3-methoxyphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the effects of phenylpropanoic acid derivatives on biological systems.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. These compounds may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making them candidates for drug development.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-(2-Ethoxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The ethoxy and methoxy groups can enhance the compound’s binding affinity to target proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Methoxyphenyl)propanoic acid: Lacks the ethoxy group, which may affect its reactivity and biological activity.
3-(4-Ethoxy-3-methoxyphenyl)propanoic acid: Similar structure but with different substitution pattern on the phenyl ring.
3-(3-Methoxyphenyl)propanoic acid: Lacks the ethoxy group and has a different substitution pattern.
Uniqueness
3-(2-Ethoxy-3-methoxyphenyl)propanoic acid is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring. This combination of substituents can influence its chemical reactivity and biological properties, making it distinct from other phenylpropanoic acid derivatives.
Eigenschaften
Molekularformel |
C12H16O4 |
|---|---|
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
3-(2-ethoxy-3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O4/c1-3-16-12-9(7-8-11(13)14)5-4-6-10(12)15-2/h4-6H,3,7-8H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
UMHUEEUKPMGPIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC=C1OC)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(2-methylbenzoyl)amino]butanoic Acid](/img/structure/B12113372.png)
![Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside](/img/structure/B12113374.png)



![2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol](/img/structure/B12113404.png)



![2H,3H-benzo[e]1,4-dioxan-2-yl-N-[2-(methylethyl)phenyl]carboxamide](/img/structure/B12113445.png)
